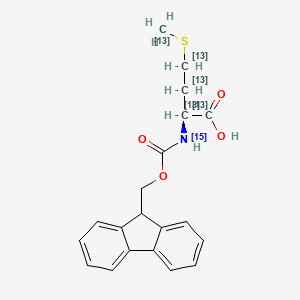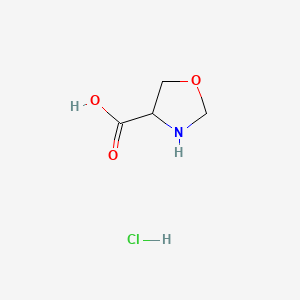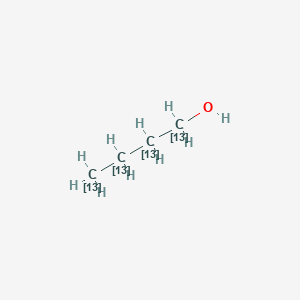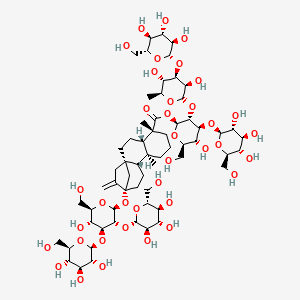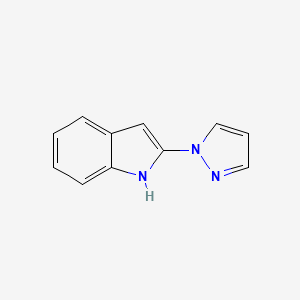![molecular formula C7H11N3O B3320238 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol CAS No. 1221279-26-0](/img/structure/B3320238.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol
Overview
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic organic compound featuring a pyrazine and a pyrazole ring. It is a white crystalline solid that is soluble in water and organic solvents. This compound has garnered interest due to its versatile applications in various scientific fields, including drug discovery, materials science, and catalysis.
Mechanism of Action
Target of Action
The primary target of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol is the Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM) . The HBV CpAM plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapies .
Mode of Action
This compound interacts with the HBV CpAM, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . By targeting the HBV CpAM, the compound interferes with the normal functioning of the virus, thereby inhibiting its replication .
Biochemical Pathways
It is known that the compound’s interaction with the hbv cpam disrupts the virus’s life cycle, preventing it from replicating effectively . This disruption likely affects downstream effects related to viral replication and infection.
Pharmacokinetics
It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of HBV replication. This is achieved through its interaction with the HBV CpAM, which disrupts the virus’s life cycle . This leads to a decrease in the viral load, as demonstrated in a HBV AAV mouse model .
Biochemical Analysis
Biochemical Properties
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of the hepatitis B virus (HBV) core protein. It acts as a core protein allosteric modulator (CpAM), effectively inhibiting a broad range of nucleoside-resistant HBV variants . The compound interacts with the HBV core protein, altering its conformation and preventing the virus from replicating .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In HBV-infected cells, the compound inhibits viral replication by targeting the core protein . This inhibition impacts cell signaling pathways related to viral replication and gene expression, ultimately reducing the viral load in infected cells . Additionally, the compound’s influence on cellular metabolism is evident in its ability to modulate the activity of enzymes involved in viral replication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding alters the protein’s conformation, inhibiting its ability to assemble and replicate the virus . The compound’s mechanism of action also involves enzyme inhibition, specifically targeting enzymes crucial for viral replication . These interactions lead to changes in gene expression, further contributing to the compound’s antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on the HBV core protein . Long-term studies in vitro and in vivo have shown that the compound can effectively reduce viral load over extended periods . Degradation of the compound may occur under certain conditions, potentially impacting its long-term efficacy .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that its antiviral efficacy varies with different dosages. Lower doses of the compound have been shown to effectively inhibit viral replication without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to liver cells . These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its antiviral activity. The compound interacts with enzymes and cofactors that play a role in viral replication, modulating metabolic flux and affecting metabolite levels . These interactions are crucial for the compound’s ability to inhibit the HBV core protein and reduce viral load .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where it can exert its antiviral effects . The compound’s distribution within tissues is also influenced by its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with the HBV core protein . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, enhancing its antiviral efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives . These derivatives can then be further converted to the desired compound through various chemical transformations.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazine and pyrazole rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a core protein allosteric modulator (CpAM) for the treatment of hepatitis B virus (HBV) infections . Additionally, its unique structure makes it a valuable compound in materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanol include other pyrazolo[1,5-a]pyrazine derivatives and related heterocyclic compounds. Examples include 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine and various differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine .
Uniqueness: What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to act as a CpAM for HBV makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h3,8,11H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUKNDRYQWGFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)CO)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221279-26-0 | |
| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


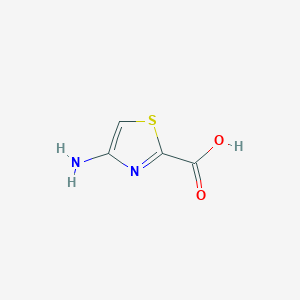
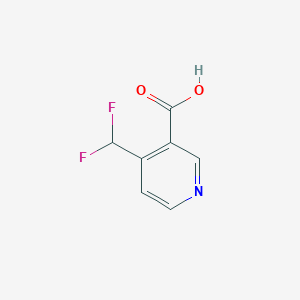
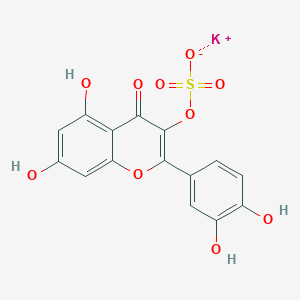
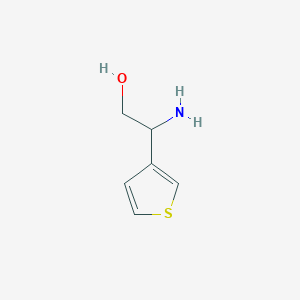
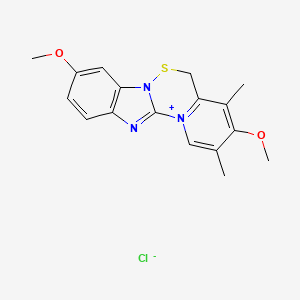
![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)
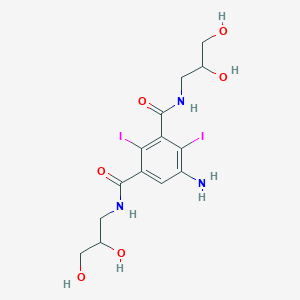
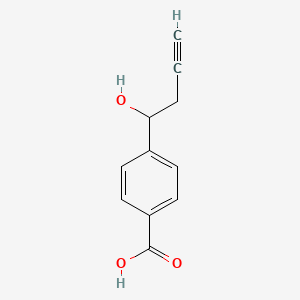
![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)
